molecular formula C10H12Br2 B1590542 1,2-Dibromo-4-tert-butylbenzene CAS No. 6683-75-6

1,2-Dibromo-4-tert-butylbenzene

Cat. No.: B1590542
CAS No.: 6683-75-6
M. Wt: 292.01 g/mol
InChI Key: LZOUMICSOKCMJT-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-tert-butylbenzene: is an organic compound with the molecular formula C10H12Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and a tert-butyl group is substituted at the 4 position. This compound is often used in organic synthesis and research due to its unique chemical properties.

Scientific Research Applications

1,2-Dibromo-4-tert-butylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Medicine: Research into potential pharmaceutical applications, although specific uses are still under investigation.

    Industry: It is used in the production of polymers and other industrial chemicals.

Safety and Hazards

The safety data sheet for 1,2-Dibromo-4-tert-butylbenzene indicates that it is a hazardous chemical. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

It is known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP2D6 . These enzymes play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Molecular Mechanism

It is known to participate in free radical bromination and nucleophilic substitution reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-tert-butylbenzene can be synthesized through the bromination of 4-tert-butylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 2 positions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful control of temperature and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-tert-butylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1,2-Dibromo-4-methylbenzene
  • 1,2-Dibromo-4-ethylbenzene
  • 1,2-Dibromo-4-isopropylbenzene

Uniqueness: 1,2-Dibromo-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which provides significant steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds, which may have different alkyl groups that do not provide the same level of steric hindrance .

Properties

IUPAC Name

1,2-dibromo-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOUMICSOKCMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482426
Record name 1,2-Dibromo-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6683-75-6
Record name 1,2-Dibromo-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dibromo-4-tert-butylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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